molecular formula C5H3F2NO2 B062736 3,4-difluoro-1H-pyrrole-2-carboxylic Acid CAS No. 160561-81-9

3,4-difluoro-1H-pyrrole-2-carboxylic Acid

Cat. No.: B062736
CAS No.: 160561-81-9
M. Wt: 147.08 g/mol
InChI Key: ROPLWPKNISNOGV-UHFFFAOYSA-N
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Description

3,4-Difluoro-1H-pyrrole-2-carboxylic Acid is a heterocyclic organic compound that features a pyrrole ring substituted with two fluorine atoms at the 3 and 4 positions and a carboxylic acid group at the 2 position

Scientific Research Applications

3,4-Difluoro-1H-pyrrole-2-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-1H-pyrrole-2-carboxylic Acid typically involves the fluorination of pyrrole derivatives. One common method includes the reaction of 3,4-difluoropyrrole with carbon dioxide under high pressure to introduce the carboxylic acid group. Another approach involves the use of difluoromethylated intermediates which are then cyclized to form the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. Catalysts and solvents are often optimized to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Pyrrole derivatives with various functional groups replacing the fluorine atoms.

Comparison with Similar Compounds

    3,4-Difluoropyrrole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

    1H-Pyrrole-2-carboxylic Acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    3,4-Dichloro-1H-pyrrole-2-carboxylic Acid: Substituted with chlorine atoms instead of fluorine, leading to different reactivity and applications.

Uniqueness: 3,4-Difluoro-1H-pyrrole-2-carboxylic Acid is unique due to the presence of both fluorine atoms and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. The fluorine atoms can enhance the compound’s stability and binding affinity, while the carboxylic acid group allows for further functionalization and interaction with biological targets.

Properties

IUPAC Name

3,4-difluoro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2/c6-2-1-8-4(3(2)7)5(9)10/h1,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPLWPKNISNOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445948
Record name 3,4-difluoro-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160561-81-9
Record name 3,4-difluoro-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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